molecular formula C33H57O6Pr B100208 Tris(dipivalomethanato)praseodymium CAS No. 15492-48-5

Tris(dipivalomethanato)praseodymium

Cat. No. B100208
CAS RN: 15492-48-5
M. Wt: 690.7 g/mol
InChI Key: HDONDLBRVFKILD-UHFFFAOYSA-K
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Description

Tris(dipivalomethanato)praseodymium is a praseodymium complex where the metal ion is coordinated by three dipivalomethanato ligands. This complex is of interest due to its potential applications in NMR spectroscopy as a shift reagent, particularly for the analysis of phenolformaldehyde resins and molecules with multiple coordination sites .

Synthesis Analysis

The synthesis of praseodymium complexes can be achieved through various methods. For instance, praseodymium(III) complexes with heptadentate ligands have been prepared by reacting praseodymium(III) salts with specific ligands in acetonitrile . Although the synthesis of tris(dipivalomethanato)praseodymium is not explicitly detailed in the provided papers, similar synthetic strategies involving the reaction of praseodymium salts with appropriate ligands in suitable solvents could be inferred.

Molecular Structure Analysis

The molecular structure of praseodymium complexes can be quite intricate. For example, praseodymium(III) complexes with the trensal ligand are coordinated by four nitrogen atoms and three oxygen atoms, forming rare examples of lanthanide heptadentate complexes . While the specific molecular structure of tris(dipivalomethanato)praseodymium is not described, it can be anticipated that the praseodymium ion would exhibit coordination with oxygen atoms from the dipivalomethanato ligands, potentially leading to a complex geometry.

Chemical Reactions Analysis

Praseodymium complexes are known to catalyze various chemical reactions. For instance, praseodymium trifluoromethylsulfonate has been used as an efficient and recyclable catalyst for the synthesis of α-aminonitriles through a one-pot, three-component condensation reaction . This highlights the catalytic versatility of praseodymium complexes, suggesting that tris(dipivalomethanato)praseodymium could also participate in similar catalytic processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of praseodymium complexes can be quite diverse. The paramagnetic nature of praseodymium allows for its use in inducing shifts in NMR spectroscopy, which is a significant property of tris(dipivalomethanato)praseodymium . Additionally, the stability of praseodymium complexes, such as those with tris(diphenylphosphinoyl)methanide ligands, can be assessed through NMR spectroscopy, providing insights into their kinetic inertness and coordination environment .

Scientific Research Applications

  • NMR Spectroscopy Applications:

    • Tris(dipivalomethanato)praseodymium has been used to induce shifts in NMR spectroscopy, which is beneficial for stereochemical analysis. For instance, it aided in determining the stereochemistry of cis and trans 4-tert-butyl 1,2,2-trimethyl cyclohexanols, as shown by Bélanger et al. (1971) in "Déplacement induit par un lanthanide en résonance magnétique nucléaire. Une application à un problème stéréochimique" (Bélanger, Freppel, Tizane, & Richer, 1971).
    • Additionally, its use in the analysis of ketones was demonstrated, as its shifts in NMR spectra vary linearly with concentration, according to Bélanger et al. (1971) in "Lanthanide-induced shifts in nuclear magnetic resonance spectroscopy: application to ketones" (Bélanger, Freppel, Tizane, & Jean-Claude Richer, 1971).
  • Chemical Analysis and Spectroscopy:

    • The compound has been employed in the simplification of complex overlapping aromatic absorptions in proton NMR spectra, as detailed by Hlubucek and Shapiro (1972) in "Lanthanide‐induced shifts in proton NMR spectra—IV: Praseodymium‐induced shifts to lower applied fields and obscured chemical shifts from lanthanide‐induced shift (LIS) data" (Hlubucek & Shapiro, 1972).
    • It also facilitates the analysis of phenolformaldehyde resins by NMR spectroscopy, as reported by Anderson, Haines, and Stark (1972) in "Paramagnetic shifts induced by europium and praseodymium complexes in the NMR spectra of some substituted phenols" (Anderson, Haines, & Stark, 1972).
  • Applications in Organic Electroluminescent Devices:

    • The praseodymium complex, specifically Praseodymium(dibenzoylmethanato)3(bathophenanthroline), has been used in organic electroluminescent devices, showcasing its potential in electronic applications, as described by Hong et al. (2001) in "Infrared and visible emission from organic electroluminescent devices based on praseodymium complex" (Hong, Liang, Liu Ruigang, Zang, Fan, Li, Hung, & Lee, 2001).
  • Catalysis and Chemical Synthesis:

    • Praseodymium trifluoromethylsulfonate has been identified as an effective catalyst for the synthesis of α‐aminonitriles, highlighting its role in catalysis and synthesis, as found by De and Gibbs (2005) in "Praseodymium trifluoromethylsulfonate as an efficient and recyclable catalyst for the synthesis of α‐aminonitriles" (De & Gibbs, 2005).

properties

IUPAC Name

praseodymium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H20O2.Pr/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDONDLBRVFKILD-LWTKGLMZSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Pr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Pr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57O6Pr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870884
Record name Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

690.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(dipivalomethanato)praseodymium

CAS RN

15492-48-5
Record name Tris(dipivaloylmethanato)praseodymium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015492485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Praseodymium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-.kappa.O3,.kappa.O5)-, (OC-6-11)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
J Dillon, K Nakanishi - Journal of the American Chemical Society, 1975 - ACS Publications
A spectroscopic method requiring no substrate derivatization has been developed for absolute configurational stud-ies of glycols and amino alcohols. The substrates which are suited …
Number of citations: 79 pubs.acs.org
GN Mitchell, FI Carroll - Journal of the American Chemical Society, 1973 - ACS Publications
1 (R)-a-Methylphenethylamine 1.1 0.60-31 (313) 2 (S)-a-Methylphenethylamine 1.1 0.60+ 32 (313) 3 (R)-a-Methylbenzylamine 1.2 0.60-26 (313) 4 (S)-a-Methylbenzylamine 1.1 0.63+ …
Number of citations: 14 pubs.acs.org
R Anderson, AH Haines… - … Chemistry and Physics, 1972 - Wiley Online Library
An investigation into the shifts induced in the NMR spectra of some derivatives of substituted phenols by tris(dipivalomethanato)europium and tris(dipivalomethanato)praseodymium is …
Number of citations: 8 onlinelibrary.wiley.com
T KIKUCHI, M NIWA, T YOKOI - Chemical and Pharmaceutical …, 1973 - jstage.jst.go.jp
Recently nuclear magnetic resonance (NMR) pseudo—contact shift using shift reagents such as tris (dipivalomethanato) europium and tris (dipivalomethanato) praseodymium has …
Number of citations: 3 www.jstage.jst.go.jp
M MATSUI, M OKADA - Chemical and Pharmaceutical Bulletin, 1972 - jstage.jst.go.jp
Magnetic Resonance Studies of Acetylated Aryl Glycopyranosides Page 1 N0. 5 1033 [Chem. Pharm. Bull. UDC 547. 455. 03 .' 546. 661. 03- 09 The Application of Paramagnetic Shift …
Number of citations: 10 www.jstage.jst.go.jp
P Bélanger, C Freppel, D Tizané… - Journal of the Chemical …, 1971 - pubs.rsc.org
The shifts induced by tris(dipivalomethanato)-praseodymium, Pr(dpm)3, in the nmr spectra of 4-t-butylcyclohexanone and 2,2-dimethyl-4-t-butylcyclohexanone vary linearly with …
Number of citations: 1 pubs.rsc.org
TA Wittstruck - Journal of the American Chemical Society, 1972 - ACS Publications
(3) CC Hinckley, MR Klotz, and F. Patil, ibid., 93, 2417 (1971). field with increasing concentration of shift reagent. In most cases AS has been interpreted as arising from a contact …
Number of citations: 19 pubs.acs.org
L Tomić, Z Majerski, M Tomić, DE Sunko - Journal of the Chemical …, 1971 - pubs.rsc.org
The paramagnetic induced proton shifts of alcohols are strongly affected by temperature and by absolute concentrations of both the alcohol and tris-(dipivalomethanato) praseodymium(…
Number of citations: 6 pubs.rsc.org
MH DE JONG, WH LAARHOVEN - core.ac.uk
NMR measurements under different conditions (temperature, solvents used, presence of a shift-reagent) of cis-and trans-l-aryl-2-(2-benzo [c] phenanthryl)-ethenes reveal that an …
Number of citations: 0 core.ac.uk
K Humski, V Sendijarevic… - Journal of the American …, 1976 - ACS Publications
The stereochemical result of solvolytic substitution of cyclopentyl-2-d p-bromobenzenesulfonate inseveral solvents has been determined by 2H NMR. Cyclopentanol was found to be …
Number of citations: 15 pubs.acs.org

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